4-(2-Methoxyethyl)piperidine hydrochloride CAS number and structure verification.
4-(2-Methoxyethyl)piperidine hydrochloride CAS number and structure verification.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)piperidine hydrochloride, a piperidine derivative of interest in chemical and pharmaceutical research.
CAS Number: 868849-54-1[1]
Molecular Formula: C₈H₁₈ClNO[1]
Molecular Weight: 179.69 g/mol [1]
IUPAC Name: 4-(2-methoxyethyl)piperidine hydrochloride
Synonyms: 4-(2-Methoxyethyl)piperidine HCl
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 868849-54-1 | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 | [1] |
| IUPAC Name | 4-(2-methoxyethyl)piperidine hydrochloride | |
| Appearance | Off-white to light yellow solid (Typical for similar compounds) | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Structure Verification
The chemical structure of 4-(2-Methoxyethyl)piperidine hydrochloride has been verified through its IUPAC name and CAS number. The structure consists of a piperidine ring substituted at the 4-position with a 2-methoxyethyl group. The nitrogen atom of the piperidine ring is protonated to form the hydrochloride salt.
Caption: Logical workflow for the structural verification of 4-(2-Methoxyethyl)piperidine hydrochloride.
Synthesis and Experimental Protocols
A plausible synthetic route could start from 4-pyridineethanol, which can be hydrogenated to 4-piperidineethanol. The hydroxyl group can then be methylated to yield the desired product, followed by conversion to its hydrochloride salt.
Representative Experimental Protocol: Synthesis of a 4-Substituted Piperidine Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-(2-Methoxyethyl)piperidine.
Step 1: Reduction of the Pyridine Ring
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Dissolve 4-pyridineethanol in a suitable solvent such as ethanol or methanol.
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Add a hydrogenation catalyst, for example, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain 4-piperidineethanol.
Step 2: O-Methylation
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Dissolve the 4-piperidineethanol in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. Care must be taken as NaH is highly reactive.
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Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
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Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Step 3: Purification and Salt Formation
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Purify the crude 4-(2-Methoxyethyl)piperidine by column chromatography on silica gel.
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Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
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Collect the precipitated 4-(2-Methoxyethyl)piperidine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Caption: A generalized experimental workflow for the synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride.
Analytical Characterization (Predicted)
Specific spectral data for 4-(2-Methoxyethyl)piperidine hydrochloride is not publicly available. However, based on the chemical structure, the expected analytical data is presented below.
Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.0-3.5 ppm), a singlet for the methoxy group protons (around 3.3 ppm), and triplets for the ethyl chain protons. The N-H proton of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the ethyl group, and a characteristic signal for the methoxy carbon (around 59 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (as a broad band for the ammonium salt around 2400-2800 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C-O stretching (ether, ~1100 cm⁻¹), and N-H bending. |
| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ for the free base at m/z 158.15. |
Biological Activity and Signaling Pathways
There is no specific biological activity or signaling pathway data available for 4-(2-Methoxyethyl)piperidine hydrochloride. However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.
Derivatives of piperidine are known to interact with various biological targets, including:
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Central Nervous System (CNS) Receptors: Many piperidine-containing compounds act as ligands for opioid, dopamine, and serotonin receptors, suggesting potential applications in pain management and neurological disorders.
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Enzyme Inhibition: Some piperidine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.
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Ion Channels: The piperidine moiety is present in drugs that modulate the function of ion channels.
Given the structural similarity to other biologically active piperidines, 4-(2-Methoxyethyl)piperidine hydrochloride could be a candidate for screening in various therapeutic areas, particularly in neuropharmacology. Further research is required to elucidate its specific biological functions and mechanisms of action.
Caption: Potential areas of biological activity for 4-(2-Methoxyethyl)piperidine hydrochloride based on its core structure.
Conclusion
4-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with a confirmed structure and CAS number. While specific experimental data for its synthesis, characterization, and biological activity are limited in publicly accessible literature, this guide provides a framework based on established chemical principles and data from structurally related compounds. This information can serve as a valuable resource for researchers and scientists interested in exploring the potential applications of this and similar piperidine derivatives in drug discovery and development. Further experimental investigation is necessary to fully characterize its properties and biological profile.
